molecular formula C14H9FN2O2 B1341320 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 850705-30-5

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B1341320
CAS RN: 850705-30-5
M. Wt: 256.23 g/mol
InChI Key: YLECAKVNZMDMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is similar to that of 4-Fluorophenylacetic acid , which is used as an intermediate in the production of fluorinated anesthetics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions .

Scientific Research Applications

Microwave-assisted Cyclocondensation for Synthesis

A study by Getvoldsen et al. (2004) detailed the microwave-assisted synthesis of 2-([4-18F]fluorophenyl) benzimidazole, highlighting its potential as a precursor for various pharmaceutical compounds. This process optimizes reaction conditions, demonstrating the utility of microwave heating in facilitating rapid cyclocondensation reactions (Getvoldsen et al., 2004).

Antileukemic Activity

Research conducted by Gowda et al. (2009) synthesized and evaluated the antileukemic potential of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives. These compounds, particularly methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, demonstrated significant cell death in leukemic cells, indicating potential chemotherapeutic applications (Gowda et al., 2009).

Antimycobacterial Activity

Yoon et al. (2013) synthesized a series of novel benzimidazoles from 4-fluoro-3-nitrobenzoic acid, showing good antimycobacterial activity against Mycobacterium tuberculosis strains. This highlights the compound's utility in developing new treatments for tuberculosis (Yoon et al., 2013).

Optical Probe for Metal Ions Detection

A benzimidazole-based optical probe, incorporating carboxyl, amine, and imine groups, was developed for selective detection of various metal ions, including Hg2+, Ca2+, Mg2+, and Na+ ions. This study by Kumar et al. (2012) demonstrates the application of benzimidazole derivatives in environmental monitoring and analytical chemistry (Kumar et al., 2012).

Cholinesterase Inhibitors for Alzheimer's Disease

Yoon et al. (2013) also investigated the synthesis of benzimidazole derivatives as cholinesterase inhibitors, offering potential therapeutic applications for Alzheimer's disease. Their study found several compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating neurodegenerative diseases (Yoon et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECAKVNZMDMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588661
Record name 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

CAS RN

850705-30-5
Record name 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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